Cas no 902836-62-8 (4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE)
4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde, 99%
- 4-(2-FLUOROPHENYL)TETRAHYDRO-2H-PYRAN-4-CARBOXALDEHYDE
- 4-(2-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBALDEHYDE
- 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbaldehyde
- 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde
- 4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE
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4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119002358-250mg |
4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde |
902836-62-8 | 97% | 250mg |
$156.00 | 2023-08-31 | |
| Alichem | A119002358-1g |
4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde |
902836-62-8 | 97% | 1g |
$418.37 | 2023-08-31 | |
| TRC | F402765-10mg |
4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde |
902836-62-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402765-50mg |
4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde |
902836-62-8 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F402765-100mg |
4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde |
902836-62-8 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626088-1g |
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbaldehyde |
902836-62-8 | 98% | 1g |
¥3192.00 | 2024-04-26 | |
| Crysdot LLC | CD11021322-1g |
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbaldehyde |
902836-62-8 | 97% | 1g |
$408 | 2024-07-19 | |
| Chemenu | CM397335-1g |
4-(2-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBALDEHYDE |
902836-62-8 | 95%+ | 1g |
$422 | 2024-07-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD439215-1g |
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbaldehyde |
902836-62-8 | 97% | 1g |
¥2660.0 | 2024-04-17 |
4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE
Comprehensive Introduction to 4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE (CAS No. 902836-62-8)
4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE (CAS No. 902836-62-8) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This aldehyde derivative, featuring a tetrahydropyran ring and a 2-fluorophenyl substituent, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural properties make it a valuable building block for drug discovery, particularly in the development of CNS-targeting therapeutics and enzyme inhibitors.
The growing demand for fluorinated compounds in modern medicinal chemistry has propelled interest in this chemical. Researchers frequently search for "synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxaldehyde" or "CAS 902836-62-8 applications," reflecting its importance in organic synthesis. The compound's fluorine atom enhances metabolic stability and bioavailability, addressing a critical challenge in drug design—a topic dominating recent discussions in ADME optimization strategies.
From a synthetic chemistry perspective, 902836-62-8 demonstrates remarkable versatility. Its aldehyde functionality allows for diverse transformations, including reductive amination, Grignard reactions, and heterocycle formation—processes frequently queried in chemical databases. The tetrahydropyran scaffold contributes to improved pharmacokinetic profiles, aligning with current trends favoring saturated heterocycles in fragment-based drug discovery (FBDD).
Environmental considerations have also shaped recent research directions with this compound. Green chemistry approaches to synthesize 4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE using catalytic methods or bio-based solvents respond to industry demands for sustainable processes. Analytical chemists often investigate "HPLC methods for 902836-62-8" or "stability studies of fluorinated aldehydes," highlighting quality control aspects crucial for pharmaceutical applications.
The compound's role in PET radiopharmaceuticals development represents another cutting-edge application. The 2-fluorophenyl moiety provides an ideal site for 18F labeling, addressing the urgent need for novel neuroimaging probes—a hot topic in diagnostic research. This aligns with increasing searches for "fluorine-18 labeled precursors" and "blood-brain barrier permeable molecules."
In material science, derivatives of CAS 902836-62-8 have shown promise in liquid crystal formulations and polymer modifiers. The balance between aromaticity and aliphatic character in its structure enables precise tuning of material properties—an area gaining traction in advanced material design forums. Technical queries about "thermal stability of fluorinated tetrahydropyran derivatives" reflect this emerging interest.
Quality specifications for 4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE typically require ≥98% purity, with strict control of residual solvents and heavy metals—parameters frequently requested in technical datasheets. The compound's storage conditions (typically 2-8°C under inert atmosphere) and handling precautions are common subjects in laboratory safety discussions, though it's classified as non-hazardous under standard conditions.
Patent analysis reveals increasing protection of 902836-62-8 derivatives in antiviral and anticancer applications, particularly as protease inhibitors. This correlates with rising searches for "broad-spectrum antiviral scaffolds" and "fluorine in drug design." The compound's chiral center also makes it relevant to asymmetric synthesis studies, another trending topic in organic methodology development.
Future research directions likely include continuous flow synthesis optimization of 4-(2-FLUOROPHENYL)TETRAHYDROPYRAN-4-CARBOXALDEHYDE and exploration of its metal-organic complexes for catalytic applications. These anticipated developments respond to the pharmaceutical industry's push toward process intensification and the materials science community's interest in molecular architectures with precisely positioned fluorine atoms.
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